2-(2-([1,2,4]Triazolo[1,5-A]pyridin-2-YL)ethyl)-7-chloro-5-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,6(5H)-dione
Description
This compound is a heterocyclic molecule featuring a fused triazolopyridine core linked to a pyrrolopyridine-dione scaffold via an ethyl bridge. The structure includes a chlorine atom at position 7 and a methyl group at position 5, which are critical for its physicochemical and biological properties. The triazolo[1,5-a]pyridine moiety is known for its electron-deficient aromatic system, enhancing reactivity in synthetic and biological contexts .
Properties
IUPAC Name |
7-chloro-5-methyl-2-[2-([1,2,4]triazolo[1,5-a]pyridin-2-yl)ethyl]-3H-pyrrolo[3,4-c]pyridine-1,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-20-8-10-9-21(15(23)13(10)14(17)16(20)24)7-5-11-18-12-4-2-3-6-22(12)19-11/h2-4,6,8H,5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVQBYKENDMYEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2CN(C(=O)C2=C(C1=O)Cl)CCC3=NN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar structure, 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors. These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
It’s known that the interaction of similar compounds with their targets often results in the inhibition of the target’s activity, leading to downstream effects.
Biological Activity
The compound 2-(2-([1,2,4]Triazolo[1,5-A]pyridin-2-YL)ethyl)-7-chloro-5-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,6(5H)-dione belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article aims to summarize the current understanding of its biological activity based on available literature.
Chemical Structure and Properties
The chemical structure of this compound can be broken down as follows:
- Core Structure : Pyrrolo[3,4-C]pyridine fused with a triazole and pyridine moieties.
- Chlorine Substitution : The presence of a chlorine atom enhances lipophilicity and may influence receptor interactions.
- Methyl Group : The methyl group at position 5 may affect the electronic properties and sterics of the molecule.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 319.78 g/mol.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to triazolo[1,5-a]pyridines. For instance:
- Inhibition of Kinases : Compounds in this class have been shown to inhibit TGF-β type I receptor kinase (ALK5), which plays a critical role in cancer progression. A related compound demonstrated an IC50 value of around 7.68 nM against ALK5 in enzyme assays, suggesting potent inhibitory activity .
The mechanism by which these compounds exert their biological effects often involves:
- Receptor Tyrosine Kinase Inhibition : Many triazolo derivatives inhibit receptor tyrosine kinases (RTKs), which are crucial in cell signaling pathways that regulate cell growth and survival.
Study 1: TGF-β Inhibition
A series of derivatives were synthesized and evaluated for their ability to inhibit ALK5. The study found that modifications to the triazole and pyridine moieties significantly affected potency and selectivity .
| Compound | IC50 (nM) | Target |
|---|---|---|
| 19j | 7.68 | ALK5 |
| 19h | 1240 | p38α MAPK |
Study 2: CNS Activity
Another investigation into similar compounds revealed their ability to penetrate the central nervous system (CNS). These compounds displayed significant activity at P2X7 receptors, which are implicated in neuroinflammatory processes .
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for the compound is limited, related triazolo derivatives have shown favorable profiles:
- Absorption : Good oral bioavailability has been noted in similar classes.
- Metabolism : Liver metabolism via cytochrome P450 enzymes is common.
- Toxicity : Preliminary studies indicate low toxicity levels at therapeutic doses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Phytotoxic Activity Against Weed Species
Pyridone derivatives (e.g., compounds 4a, 4c, and 4g') from demonstrate significant herbicidal effects on I. grandifolia, a dicotyledonous weed. The target compound shares structural similarities with these derivatives, particularly in its pyridone-like core. Key comparisons include:
| Compound | Aerial Part Inhibition (%) | Root Inhibition (%) | Reference |
|---|---|---|---|
| 4a | 64.4 | <50 | |
| 4c | 68.4 | 72.8 | |
| 4g' | 56.8 | 58.2 | |
| Target Compound* | Data unavailable | Data unavailable | — |
Hypothetically, the chlorine substituent in the target compound may enhance root inhibition compared to non-halogenated analogs, as halogenation often improves lipophilicity and membrane permeability .
Thermal Stability
Decomposition temperatures of pyridone derivatives vary with substituents ():
| Compound Class | Decomposition Temperature (°C) | Reference |
|---|---|---|
| α-pyridone hexane | 130–140 | |
| 5-chloro-α-keto-triazine | 265–270 | |
| Target Compound* | Inferred: 240–260 | — |
The chlorine atom in the target compound may increase thermal stability compared to non-halogenated pyridones but reduce it relative to triazine derivatives due to weaker C–Cl bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
